3-(2-Methoxyphenyl)-5-(4-methoxyphenyl)-1,2-oxazole
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Overview
Description
3-(2-Methoxyphenyl)-5-(4-methoxyphenyl)-1,2-oxazole is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of methoxy groups attached to the phenyl rings at the 2 and 4 positions.
Preparation Methods
The synthesis of 3-(2-Methoxyphenyl)-5-(4-methoxyphenyl)-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxybenzoyl chloride with 4-methoxyphenylhydrazine in the presence of a base, followed by cyclization to form the oxazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-(2-Methoxyphenyl)-5-(4-methoxyphenyl)-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-Methoxyphenyl)-5-(4-methoxyphenyl)-1,2-oxazole has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)-5-(4-methoxyphenyl)-1,2-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-(2-Methoxyphenyl)-5-(4-methoxyphenyl)-1,2-oxazole can be compared with other oxazole derivatives, such as:
2-Methoxyphenyl isocyanate: Known for its use in amine protection/deprotection sequences.
1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: A Blatter radical with unique magnetic properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of methoxy groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
89263-89-8 |
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Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-5-(4-methoxyphenyl)-1,2-oxazole |
InChI |
InChI=1S/C17H15NO3/c1-19-13-9-7-12(8-10-13)17-11-15(18-21-17)14-5-3-4-6-16(14)20-2/h3-11H,1-2H3 |
InChI Key |
BZHBDGBLLSDSLA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=CC=C3OC |
Origin of Product |
United States |
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